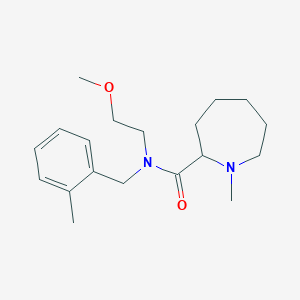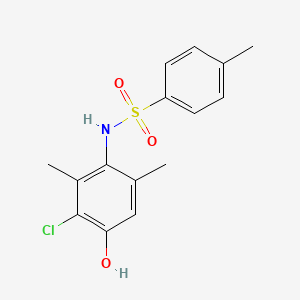![molecular formula C19H29N3O3S B5668859 2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668859.png)
2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives, including structures similar to the one of interest, typically involves multi-step synthetic routes. These processes may include the formation of spirocyclic cores through reactions such as intramolecular cyclization, conjugate addition, or through the use of cycloaddition strategies. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity provide insights into the synthetic approaches and the functional group variations possible within this scaffold (J. Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives is characterized by the presence of a spiro linkage connecting a cycloalkane and a diazine ring, often with various substituents that can influence the compound's biological activity and physical properties. The stereochemistry and conformation of these spirocyclic compounds are crucial for their function, with studies on similar compounds showing that even minor changes in the structure can significantly impact their biological activity and interactions with biological targets (E. M. Flefel et al., 2017).
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including functional group transformations, ring-opening reactions, and conjugate additions, depending on the substituents present on the spirocyclic and thiazole portions of the molecule. The reactivity can be tailored for specific synthetic goals, such as introducing new functional groups or modifying existing ones for further derivatization or to modulate the compound's biological activity (Çağla Begüm Apaydın et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the spirocyclic framework. For example, the introduction of methoxy groups or other electron-donating or withdrawing groups can affect the compound's polarity, solubility in various solvents, and its overall stability (S. V. Fedoseev et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and the stability of the compound under various conditions, are determined by the structural features of the diazaspiro decanone core and the thiazole ring. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets. Studies on similar compounds highlight the importance of the spirocyclic structure and substituent effects on the chemical behavior and potential biological activities of these molecules (Y. Ishihara et al., 1992).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-8-(2-propyl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-5-16-20-15(13-26-16)18(24)21-9-6-19(7-10-21)12-17(23)22(14-19)8-4-11-25-2/h13H,3-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKVDGTJIJYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)
![9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668798.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668834.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5668838.png)
![4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)
![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)
![6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5668864.png)
![2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668870.png)
![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)